molecular formula C23H25BrN2O3 B11517222 ethyl 1-benzyl-6-bromo-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate

ethyl 1-benzyl-6-bromo-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B11517222
M. Wt: 457.4 g/mol
InChI Key: DMVXZZUVQMMORA-UHFFFAOYSA-N
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Description

ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole nucleus . Subsequent steps involve the introduction of the benzyl, bromo, hydroxy, and pyrrolidinylmethyl groups through various substitution and addition reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C23H25BrN2O3

Molecular Weight

457.4 g/mol

IUPAC Name

ethyl 1-benzyl-6-bromo-5-hydroxy-2-(pyrrolidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C23H25BrN2O3/c1-2-29-23(28)22-17-12-21(27)18(24)13-19(17)26(14-16-8-4-3-5-9-16)20(22)15-25-10-6-7-11-25/h3-5,8-9,12-13,27H,2,6-7,10-11,14-15H2,1H3

InChI Key

DMVXZZUVQMMORA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)CN4CCCC4

Origin of Product

United States

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